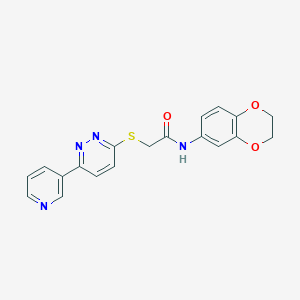
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a synthetic compound that incorporates a benzodioxin moiety and a pyridazinyl structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-diabetic and neuroprotective therapies. This article explores the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of 2,3-Dihydro-1,4-benzodioxin : The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin from appropriate precursors.
- Formation of Sulfonamide : The benzodioxin is reacted with sulfonyl chloride to form a sulfonamide derivative.
- Pyridazine Substitution : The introduction of the pyridazine moiety occurs through nucleophilic substitution reactions involving 6-pyridin-3-ylpyridazine derivatives.
- Final Acetamide Formation : The final compound is obtained by acylation with acetamide.
The reaction conditions typically involve polar aprotic solvents like DMF and bases such as lithium hydride for activation.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant enzyme inhibitory activities:
- α-glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for Type 2 diabetes treatment. In vitro assays indicated that the compound effectively reduces glucose absorption by inhibiting this enzyme .
- Acetylcholinesterase Inhibition : The compound also demonstrated weak inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy. Compounds with similar structures have been noted for their potential neuroprotective effects through AChE inhibition .
The proposed mechanism of action for this compound involves:
- Interaction with specific enzymes leading to inhibition.
- Binding affinity studies suggest the benzodioxane moiety plays a crucial role in interacting with active sites of target enzymes.
Study 1: Anti-Diabetic Potential
A study evaluated various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) for their anti-diabetic potential. The synthesized compounds were subjected to α-glucosidase inhibition assays. Results indicated that modifications in the benzodioxane structure significantly influenced inhibitory activity .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. Results showed that certain derivatives could protect neuronal cells by modulating AChE activity and reducing oxidative stress markers .
Comparative Analysis
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. Research indicates that benzodioxin derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar scaffolds have been shown to exhibit cytotoxic effects against breast and lung cancer cells, suggesting a promising avenue for developing new chemotherapeutic agents .
Antioxidant Properties
The compound's structural features may also confer antioxidant properties. Studies involving related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
Compounds derived from benzodioxin structures have been explored for their anti-inflammatory effects. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Study on Cancer Cell Lines : A study evaluated the effects of a structurally similar compound on various cancer cell lines, reporting significant reductions in cell viability and induction of apoptosis through caspase activation.
- Oxidative Stress Model : In an experimental model of oxidative stress, a related compound demonstrated a marked decrease in reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(21-14-3-5-16-17(10-14)26-9-8-25-16)12-27-19-6-4-15(22-23-19)13-2-1-7-20-11-13/h1-7,10-11H,8-9,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDYLGLZBHKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













